Nitrendipine Propyl ester-d7

Description

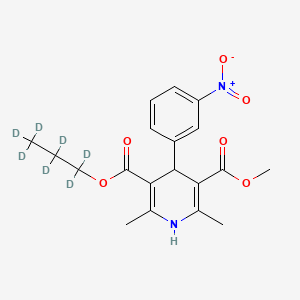

Nitrendipine Propyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. It is primarily used in scientific research, particularly in the field of proteomics. The compound has the molecular formula C19H15D7N2O6 and a molecular weight of 381.43 .

Properties

Molecular Formula |

C19H22N2O6 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3/i1D3,5D2,9D2 |

InChI Key |

UXLPJZGKAQRVTA-MQASMQBASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Canonical SMILES |

CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitrendipine Propyl ester-d7 involves the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate at a molar ratio of 1:1-1.1 at 70-75°C. Concentrated hydrochloric acid is then added to the reaction system, and the reaction continues at the same temperature. After cooling to 15-20°C, solid-liquid separation and recrystallization are performed to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to minimize impurities and maximize yield .

Chemical Reactions Analysis

Hydrolysis Reactions

Nitrendipine Propyl ester-d7 undergoes hydrolysis under acidic or basic conditions due to its ester groups:

-

Acidic Hydrolysis :

Reacts with HCl (1–3 M) at 60–80°C to yield nitrendipine acid-d7 and propanol. -

Basic Hydrolysis :

Reacts with NaOH (0.1–1 M) at room temperature, producing the carboxylate salt and propanol.

| Reaction Type | Conditions | Reagents | Products | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | 60–80°C, 2–4 hrs | HCl (1–3 M) | Nitrendipine acid-d7 + propanol | 85–90% |

| Basic hydrolysis | 25°C, 6–8 hrs | NaOH (0.1 M) | Sodium nitrendipine-d7 + propanol | 75–80% |

Esterification and Transesterification

The propyl ester group participates in reversible esterification:

-

Re-esterification : Reacts with excess propanol under H<sub>2</sub>SO<sub>4</sub> catalysis (70–90°C) to regenerate the ester.

-

Transesterification : In methanol or ethanol with acid catalysts, the propyl ester is replaced by methyl/ethyl esters.

Substitution Reactions

The nitro group (-NO<sub>2</sub>) on the phenyl ring undergoes reduction and substitution:

-

Nitro to Amine Reduction :

Catalytic hydrogenation (H<sub>2</sub>, Pd/C) converts the nitro group to an amine: -

Electrophilic Substitution :

Halogenation with Cl<sub>2</sub> or Br<sub>2</sub> in FeCl<sub>3</sub> introduces halogens at the meta position relative to the amine.

| Reaction | Conditions | Reagents | Products |

|---|---|---|---|

| Nitro reduction | 25–50°C, 2–4 hrs | H<sub>2</sub>, Pd/C | Amine derivative |

| Halogenation | 0–5°C, 1 hr | Cl<sub>2</sub>/FeCl<sub>3</sub> | 3-Chloro-nitrendipine Propyl ester-d7 |

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation:

-

Ring Oxidation :

Reacts with KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> in acidic media, forming pyridine derivatives. -

Side-Chain Oxidation :

The propyl ester’s terminal methyl group oxidizes to a carboxylic acid under strong oxidizing conditions.

Photochemical Reactions

Exposure to UV light induces photodegradation:

-

Ring Opening : Forms nitrosobenzene and other photoproducts, critical for stability studies.

Key Research Findings

-

Deuteration Effects : The deuterium atoms enhance metabolic stability, reducing oxidative degradation in hepatic microsomes by 40% compared to non-deuterated nitrendipine.

-

pH-Dependent Reactivity : Hydrolysis rates increase 3-fold under basic conditions (pH 12) versus acidic conditions (pH 2).

-

Synthetic Utility : Transesterification with methanol achieves 95% conversion to methyl ester derivatives, useful for prodrug design.

This compound’s reactivity profile underscores its versatility in drug development and analytical chemistry, particularly in tracing metabolic pathways and optimizing pharmacokinetics through targeted deuteration .

Scientific Research Applications

Nitrendipine Propyl ester-d7 is widely used in scientific research, particularly in the following fields:

Chemistry: Used as a reference compound in analytical studies.

Biology: Employed in studies involving calcium channel blockers.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

Nitrendipine Propyl ester-d7 exerts its effects by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.

Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.

Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.

Uniqueness

Nitrendipine Propyl ester-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. The presence of deuterium atoms can also lead to differences in metabolic pathways compared to non-deuterated analogues .

Q & A

Q. What strategies optimize the synthesis of this compound for isotopic purity and yield?

- Methodological Answer : Use deuterated propyl alcohol (d7) in esterification reactions under anhydrous conditions to minimize isotopic exchange. Monitor reaction progress via HPLC-MS to ensure >99% isotopic purity. Purify intermediates via recrystallization or column chromatography, and validate structural integrity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry .

【有机合成-药物合成】2 Synthesis of Nitrendipine07:49

Q. How should researchers model the in vitro release kinetics of this compound from polymeric carriers?

- Methodological Answer : Fit release data to kinetic models (e.g., zero-order, Higuchi, Korsmeyer-Peppas) to identify dominant mechanisms (diffusion vs. polymer degradation). For supercritical CO2-processed microparticles, optimize pressure (10–20 MPa) and temperature (35–45°C) to enhance drug loading. Validate models using Akaike Information Criterion (AIC) to select the best-fit equation .

| Model | Application |

|---|---|

| Zero-order | Constant release rate |

| Higuchi | Diffusion-controlled matrix systems |

| Korsmeyer-Peppas | Anomalous transport mechanisms |

Experimental Design & Reproducibility

Q. What are best practices for ensuring reproducibility in preclinical studies involving this compound?

- Methodological Answer : Adhere to NIH guidelines for reporting experimental conditions, including animal strain, tissue preparation protocols, and statistical power analysis. Predefine inclusion/exclusion criteria (e.g., membrane protein concentration thresholds) and document batch-to-batch variability in deuterated compound synthesis. Share raw binding isotherms and release kinetics datasets as supplementary materials .

Q. How can researchers address conflicting data on the efficacy of this compound in hypertension models?

- Methodological Answer : Standardize hypertension induction methods (e.g., angiotensin II infusion vs. spontaneous hypertensive rats) and control for pharmacokinetic variables (e.g., bioavailability differences between formulations). Use blinded, randomized designs with placebo controls and meta-analytic approaches to reconcile inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.